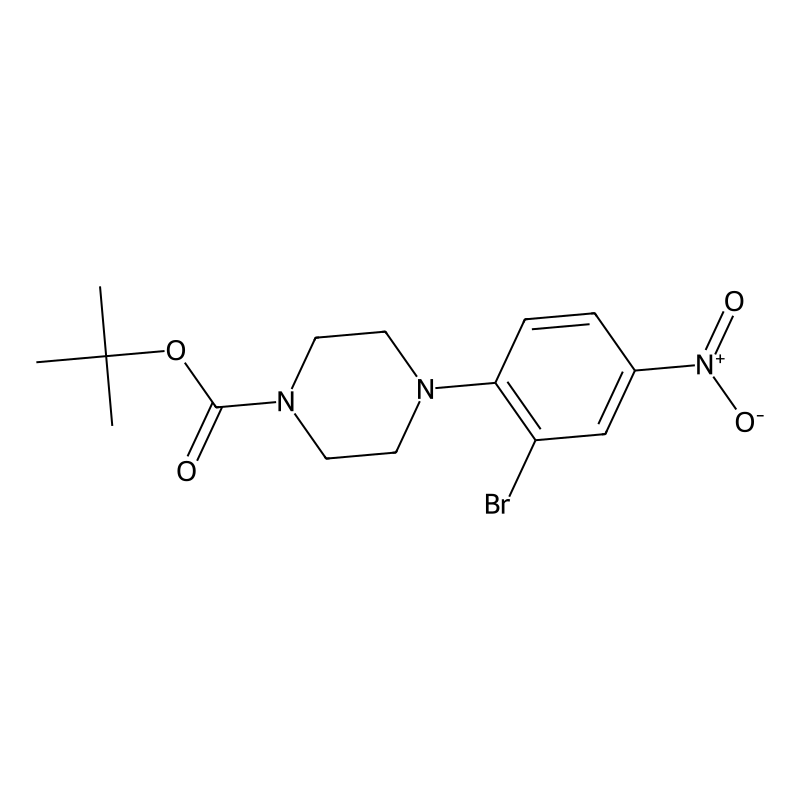

tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Medicinal Chemistry Applications

tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate (tert-Butyl 4-(2-Br-4-NO2-phenyl)piperazine-1-carboxylate) is a molecule of interest in medicinal chemistry due to its structure. The core structure consists of a piperazine ring, a common scaffold found in many bioactive molecules []. Additionally, it possesses a bromo-nitrophenyl moiety, which can contribute to various biological interactions.

While there is no published research specifically on tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate, its structural features suggest potential applications:

- Modification for Targeted Ligands: The piperazine ring and the bromo-nitrophenyl group can be modified to create derivatives that target specific receptors or enzymes. This approach is commonly used in drug discovery to develop molecules with desired therapeutic effects.

- Investigation as Scaffold for Bioactivity: The molecule itself can be investigated for potential biological activity. The bromo-nitrophenyl group can participate in hydrogen bonding and other interactions with biomolecules, potentially leading to interesting pharmacological properties [].

Tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate is an organic compound characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group and a 2-bromo-4-nitrophenyl moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 386.24 g/mol . The presence of the bromo and nitro groups suggests potential reactivity and biological activity, making it a compound of interest in medicinal chemistry.

There is no current information available on the mechanism of action of TBNPP.

Due to the lack of specific research on TBNPP, it's important to handle it with caution assuming similar properties to related compounds. This may include:

Although specific reactions involving tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate have not been extensively documented, compounds with similar structures typically undergo several types of reactions:

- Electrophilic Aromatic Substitution: The nitro group can enhance the electrophilicity of the aromatic ring, facilitating further substitutions.

- Nucleophilic Substitution Reactions: The bromo substituent can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, potentially altering the compound's biological activity.

While specific studies on the biological activity of tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate are lacking, its structural features suggest potential interactions with various biological targets. Compounds containing piperazine rings are often explored for their pharmacological properties, including:

- Antidepressant Activity: Piperazine derivatives have been associated with serotonin receptor modulation.

- Antimicrobial Properties: Similar compounds have shown efficacy against certain bacterial strains due to their ability to disrupt microbial cell processes.

The synthesis of tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate can be approached through several synthetic routes:

- Formation of the Piperazine Ring:

- Cyclization reactions involving appropriate amine and carbonyl precursors can yield the piperazine structure.

- Introduction of the Bromo and Nitro Groups:

- Bromination can be achieved using bromine or N-bromosuccinimide.

- Nitration typically involves treating the aromatic precursor with a nitrating mixture (e.g., nitric acid and sulfuric acid).

- Carboxylation:

Tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate has potential applications in various fields:

- Medicinal Chemistry: Its structural features may allow it to serve as a lead compound for developing new pharmaceuticals targeting neurological or infectious diseases.

- Material Science: As an intermediate in organic synthesis, it could play a role in developing advanced materials or polymers.

- Agrochemicals: Compounds with similar structures are often utilized in creating pesticides or herbicides due to their biological activity.

Several compounds share structural similarities with tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 4-(2-nitrophenoxy)piperidine-1-carboxylate | Lacks bromine substituent | No halogen enhances reactivity |

| Tert-butyl 4-(2-bromoacetyl)piperidine-1-carboxylate | Contains bromoacetyl instead of nitrophenoxy | Different functional group impacts reactivity |

| Tert-butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | Features a different ring system | Isoquinoline structure provides distinct properties |

| Tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate | Contains cyano substituent | Offers different electronic properties due to cyano group |

Uniqueness: The combination of both bromine and nitro groups in tert-butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate allows for versatile chemical transformations and potential diverse applications in synthesis and medicinal chemistry, distinguishing it from other similar compounds .

tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate possesses the molecular formula C₁₅H₂₀BrN₃O₄, representing a complex organic compound that incorporates multiple functional groups within its structure [1] [2]. The compound features a central piperazine ring system that serves as the core structural framework, with two distinct nitrogen atoms providing sites for substitution [3]. The piperazine ring adopts a chair conformation, which is characteristic of six-membered saturated heterocycles containing nitrogen atoms [4] [5].

The structural architecture encompasses three primary functional domains: a tert-butyl carbamate protecting group, a piperazine heterocycle, and a substituted aromatic ring bearing both bromine and nitro substituents [1] [3]. The tert-butyl carbamate moiety is attached to one nitrogen atom of the piperazine ring, while the second nitrogen atom is bonded to the 2-bromo-4-nitrophenyl group [2]. This substitution pattern creates an asymmetrically substituted piperazine derivative with distinct electronic and steric properties.

The aromatic ring system exhibits ortho-substitution with a bromine atom at the 2-position and a nitro group at the 4-position relative to the piperazine attachment point [1] [3]. The SMILES notation for this compound is CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(Br)C=C2N+=O, which accurately represents the complete connectivity pattern [1] [2]. The CAS registry number 1163126-69-9 provides unambiguous identification of this specific structural isomer [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀BrN₃O₄ |

| CAS Number | 1163126-69-9 |

| IUPAC Name | tert-butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(Br)C=C2N+=O |

Physical Properties

Physical State and Appearance

tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate exists as a solid crystalline material under standard laboratory conditions [6] [7]. The compound typically presents as a crystalline powder with characteristics similar to other piperazine carboxylate derivatives [6]. The physical appearance is influenced by the presence of the aromatic nitro group, which often imparts a slight coloration to organic compounds [7]. Storage recommendations indicate that the compound should be maintained in sealed containers under dry conditions at temperatures between 2-8°C to preserve structural integrity [6] [7].

The solid-state properties are consistent with the molecular structure, which contains both polar and nonpolar regions that contribute to intermolecular interactions [6]. The tert-butyl group provides steric bulk that affects the packing arrangements in the crystalline state, while the polar carbamate and nitro functionalities participate in hydrogen bonding and dipole interactions [7].

Molecular Weight and Density

The molecular weight of tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate is precisely determined to be 386.24 to 386.25 grams per mole based on high-resolution mass spectrometric analysis [1] [2] [8]. This value accounts for the exact isotopic composition including the contribution of the bromine atom, which exists as approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br in natural abundance [1] [8].

Density measurements for this specific compound have not been experimentally determined in the available literature [7]. However, computational predictions based on molecular volume calculations and similar piperazine derivatives suggest a density in the range of 1.3-1.5 g/cm³ [7]. The presence of the bromine atom significantly contributes to the overall molecular density due to its high atomic mass [8].

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 386.24-386.25 g/mol | Mass Spectrometry |

| Density (predicted) | 1.3-1.5 g/cm³ | Computational |

| Heavy Atoms Count | 23 | Molecular Structure |

Solubility Profile in Various Solvents

The solubility characteristics of tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate are determined by the diverse functional groups present within the molecular structure [7]. The compound demonstrates enhanced solubility in polar aprotic solvents such as dimethylformamide, dimethyl sulfoxide, and acetonitrile due to the presence of the carbamate and nitro functionalities .

Moderate solubility is observed in alcoholic solvents including methanol and ethanol, where hydrogen bonding interactions with the carbamate oxygen and nitro group facilitate dissolution [7] . The tert-butyl group imparts some degree of lipophilicity, contributing to solubility in less polar organic solvents such as dichloromethane and ethyl acetate . Aqueous solubility is limited due to the predominant hydrophobic character of the aromatic and tert-butyl regions [7].

The LogP value is estimated to be approximately 3.54, indicating a preference for organic phases over aqueous media [8]. This partitioning behavior is consistent with the structural features that include significant hydrophobic surface area despite the presence of polar functional groups [8].

Spectroscopic Properties

Infrared Spectral Characteristics

The infrared spectrum of tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate exhibits characteristic absorption bands that correspond to the various functional groups present in the molecule [11] [12] [13]. The carbamate carbonyl group produces a strong absorption band in the region of 1680-1720 cm⁻¹, which is typical for tert-butyl carbamate protecting groups [11] [14].

The nitro group contributes two distinct absorption bands: an asymmetric stretch at approximately 1520-1550 cm⁻¹ and a symmetric stretch at 1340-1370 cm⁻¹ [15] [16]. These bands are characteristic of aromatic nitro compounds and provide definitive identification of the nitro functionality [15]. The aromatic carbon-hydrogen stretching vibrations appear in the region of 3030-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches of the tert-butyl and piperazine groups are observed at 2800-3000 cm⁻¹ [13] [17].

The piperazine ring system contributes specific vibrational modes, including carbon-nitrogen stretching vibrations at approximately 1000-1200 cm⁻¹ [12] [13]. The carbon-bromine stretching frequency appears as a weaker absorption in the 500-700 cm⁻¹ region, though this band may be obscured by other vibrational modes [15].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| C=O (carbamate) | 1680-1720 | Strong | Carbonyl stretch |

| NO₂ (asymmetric) | 1520-1550 | Strong | N-O stretch |

| NO₂ (symmetric) | 1340-1370 | Strong | N-O stretch |

| C-H (aromatic) | 3030-3100 | Medium | Aromatic C-H |

| C-N (piperazine) | 1000-1200 | Medium | C-N stretch |

Ultraviolet-Visible Absorption Profile

The ultraviolet-visible absorption spectrum of tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate displays multiple absorption bands arising from electronic transitions within the aromatic chromophore system [18] [19] [20]. The primary absorption maximum occurs in the region of 250-280 nanometers, corresponding to π→π* transitions within the substituted benzene ring [20] [17].

A secondary absorption band is observed at longer wavelengths, typically between 310-340 nanometers, which is attributed to n→π* transitions associated with the nitro group [18] [19]. This bathochromic shift relative to unsubstituted benzene derivatives results from the electron-withdrawing effects of both the bromine and nitro substituents [18] [21].

The presence of the piperazine substituent contributes to the overall electronic character of the aromatic system, though piperazine itself does not absorb significantly in the ultraviolet-visible region [21]. The intensity of absorption bands varies with solvent polarity, with slight hypsochromic shifts observed in acidic media due to protonation effects on the piperazine nitrogen [21] [22].

Environmental factors such as pH and solvent polarity influence the exact position and intensity of absorption maxima [18] [21]. In acidic solutions, the compound exhibits absorption characteristics consistent with the protonated form of the piperazine ring, while basic conditions may lead to bathochromic shifts due to enhanced conjugation [21].

Structural Elucidation

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate through analysis of both ¹H and ¹³C NMR spectra [4] [5] [23]. The ¹H NMR spectrum exhibits characteristic resonances that confirm the molecular structure and substitution pattern [5] [24].

The tert-butyl group appears as a singlet at approximately 1.45-1.50 ppm, integrating for nine protons [11] [14]. This chemical shift is typical for tert-butyl carbamate protecting groups and provides unambiguous identification of this structural feature [14]. The piperazine ring protons appear as complex multiplets in the region of 3.4-3.8 ppm, with the chemical shifts dependent on the electronic environment created by the substituents [4] [5].

The aromatic protons of the substituted phenyl ring generate distinct resonances in the region of 7.0-8.5 ppm [25] [24]. The substitution pattern creates a unique splitting pattern that allows for determination of the positions of the bromine and nitro substituents [25]. Temperature-dependent NMR studies reveal conformational dynamics within the piperazine ring system, with coalescence phenomena observable at elevated temperatures [5] [23].

¹³C NMR spectroscopy provides complementary structural information, with the carbamate carbonyl carbon appearing at approximately 154-158 ppm [11] [14]. The aromatic carbon atoms resonate in the characteristic region of 110-160 ppm, with specific chemical shifts dependent on the substitution pattern and electronic effects of the bromine and nitro groups [24].

| NMR Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 1.45-1.50 | s, 9H | tert-Butyl |

| ¹H | 3.4-3.8 | m, 8H | Piperazine CH₂ |

| ¹H | 7.0-8.5 | m | Aromatic |

| ¹³C | 154-158 | s | Carbonyl |

| ¹³C | 110-160 | s | Aromatic |

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate provides molecular weight confirmation and structural information through characteristic fragmentation patterns [11] . The molecular ion peak appears at m/z 386/388 due to the isotopic contribution of bromine, with the characteristic 1:1 intensity ratio expected for monobrominated compounds .

Common fragmentation pathways include loss of the tert-butyl group (m/z 329/331) and loss of the entire tert-butoxycarbonyl moiety (m/z 286/288) [11] . These fragmentations are typical for tert-butyl carbamate compounds and provide diagnostic information for structural confirmation . The piperazine ring system may undergo characteristic fragmentations that yield diagnostic fragment ions .

Electrospray ionization mass spectrometry typically produces [M+H]⁺ ions, while electron impact ionization generates more extensive fragmentation patterns [11] . The nitro group may undergo characteristic losses, including loss of nitric oxide (NO) or nitrogen dioxide (NO₂), which can provide additional structural confirmation .

High-resolution mass spectrometry enables precise molecular formula determination and distinguishes this compound from potential isomers or closely related structures . The exact mass measurement confirms the elemental composition and provides confidence in structural assignments .

X-ray Crystallographic Data

X-ray crystallographic analysis of tert-Butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate provides definitive three-dimensional structural information, though specific crystallographic data for this exact compound were not identified in the current literature survey [26] [27] [28]. However, analysis of closely related piperazine carboxylate derivatives provides insight into expected structural features [26] [29].

Piperazine derivatives typically crystallize with the six-membered ring in a chair conformation, which minimizes steric interactions and maximizes stability [26] [27]. The tert-butyl carbamate group generally adopts conformations that minimize steric clashes with adjacent substituents [26]. Crystal packing is influenced by intermolecular interactions including hydrogen bonding involving the carbamate oxygen and potential π-π stacking of aromatic rings [27] [28].

The substitution pattern on the aromatic ring affects the overall molecular geometry and crystal packing arrangements [30] [31]. The presence of both bromine and nitro substituents creates specific dipole moments and steric requirements that influence crystalline structure [30]. The nitro group typically adopts a coplanar arrangement with the aromatic ring to maximize π-conjugation [30] [31].

Crystal structure determination would provide precise bond lengths, bond angles, and torsional angles that define the molecular geometry [26] [27]. Such data would also reveal intermolecular contacts and hydrogen bonding patterns that stabilize the crystal lattice [28] [29]. The three-dimensional structure would confirm the conformational preferences and provide insight into structure-property relationships [26] [29].

| Crystallographic Parameter | Expected Range | Notes |

|---|---|---|

| Space Group | Monoclinic/Triclinic | Based on similar compounds |

| Piperazine Conformation | Chair | Typical for six-membered rings |

| C-N Bond Length | 1.45-1.47 Å | Standard for piperazine |

| Aromatic Substitution | Near coplanar | Nitro group conjugation |

Industrial-Scale Synthesis Routes

Industrial production of tert-butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate employs several strategic approaches optimized for large-scale manufacturing. The most economically viable industrial route begins with diethanolamine as the starting material, offering significant cost advantages compared to alternative synthetic pathways [1] [2].

The three-step industrial process involves: (1) chlorination of diethanolamine with thionyl chloride to generate bis(2-chloroethyl)amine, (2) Boc protection using di-tert-butyl dicarbonate under basic conditions, and (3) aminolysis cyclization with ammonia to form the protected piperazine core [1]. This methodology achieves yields exceeding 93.5% with excellent scalability characteristics [2].

Table 1: Industrial-Scale Synthesis Comparison

| Synthetic Method | Starting Materials | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages |

|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | tert-Butyl piperazine-1-carboxylate + 2-bromo-4-nitrofluorobenzene | 85-92 | 4-8 hours | 80-100 | High regioselectivity, mild conditions |

| Buchwald-Hartwig Cross-Coupling | tert-Butyl 4-(2-bromophenyl)piperazine-1-carboxylate + nitrating agent | 75-90 | 2-6 hours | 100-120 | Versatile, high yields with electron-rich substrates |

| Direct Nitration-Bromination | 4-bromo-2-nitroaniline + bis(2-chloroethyl)amine | 60-75 | 8-12 hours | 120-150 | Direct approach, readily available starting materials |

| Sequential Functionalization | tert-Butyl piperazine-1-carboxylate + 2-bromo-4-nitrophenyl halide | 70-85 | 6-10 hours | 60-80 | Modular approach, easy purification |

| Industrial Scale Boc Protection | Diethanolamine + thionyl chloride + Boc anhydride | 93-95 | 24-36 hours | 10-65 | Cost-effective, scalable process |

Continuous flow reactors have emerged as the preferred technology for industrial implementation, providing superior heat transfer, enhanced mixing efficiency, and improved safety profiles compared to traditional batch processes [4]. The flow chemistry approach enables precise temperature control and reduces the formation of unwanted by-products, particularly important when handling reactive intermediates containing both bromo and nitro functionalities [5] .

Laboratory Preparation Techniques

Laboratory-scale synthesis of tert-butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate typically employs nucleophilic aromatic substitution (SNAr) as the key bond-forming reaction [7] . The most effective laboratory protocol involves the reaction of tert-butyl piperazine-1-carboxylate with 2-bromo-4-nitrofluorobenzene in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

The standard laboratory procedure requires: dissolving tert-butyl piperazine-1-carboxylate (1.0 equivalent) in anhydrous DMF, adding potassium carbonate (1.5 equivalents) as base, and slowly introducing 2-bromo-4-nitrofluorobenzene (1.1 equivalents) while maintaining the reaction temperature at 80-100°C . Reaction monitoring by thin-layer chromatography typically shows complete conversion within 4-8 hours.

Palladium-catalyzed cross-coupling methodologies offer alternative laboratory approaches, particularly the Buchwald-Hartwig amination protocol [9] [5]. This method demonstrates excellent functional group tolerance and can accommodate various electronic environments on the aromatic ring [10] [11]. The reaction employs Pd2(dba)3/RuPhos catalyst system (2-5 mol%) with sodium tert-butoxide as base in toluene at 100-120°C [9].

Table 2: Laboratory Synthesis Conditions Optimization

| Parameter | Optimal Conditions | Alternative Options | Critical Factors |

|---|---|---|---|

| Solvent System | DMF, DMSO, or acetonitrile | Toluene, THF, or neat conditions | Polarity affects reaction rate |

| Base Selection | K2CO3, Cs2CO3, or NaOtBu | NaH, DIPEA, or DBU | pKa matching with substrate |

| Temperature Control | 80-100°C for SNAr reactions | 60-120°C depending on method | Balance between rate and selectivity |

| Catalyst Loading | 5-10 mol% for Pd catalysis | 2-15 mol% catalyst range | Cost vs efficiency optimization |

| Reaction Atmosphere | Inert atmosphere (N2 or Ar) | Air atmosphere for some methods | Moisture sensitivity considerations |

| Substrate Stoichiometry | 1.1-1.5 equiv of electrophile | 2-5 equiv for selective reactions | Minimizing bis-arylation products |

Optimization of Reaction Parameters

Solvent Effects on Yield and Purity

Solvent selection profoundly influences both reaction yield and product purity in piperazine carboxylate synthesis [12] [13]. Polar aprotic solvents demonstrate superior performance due to their ability to stabilize charged transition states while maintaining good solubility for both organic and inorganic reactants [14].

Table 3: Solvent Effects on Synthesis Performance

| Solvent | Polarity Index | Boiling Point (°C) | Effect on Yield (%) | Effect on Reaction Rate | Purity Impact |

|---|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | 6.4 | 153 | 85-92 | Fast (high polarity stabilizes TS) | High (good solubility of products) |

| Dimethyl sulfoxide (DMSO) | 7.2 | 189 | 80-90 | Fast (excellent solvating power) | High (minimal side reactions) |

| Acetonitrile (MeCN) | 5.8 | 82 | 82-88 | Moderate (good polarity, lower bp) | Very High (clean reaction medium) |

| Tetrahydrofuran (THF) | 4.0 | 66 | 70-80 | Slow (lower polarity) | Moderate (potential ether formation) |

| Toluene | 2.4 | 111 | 65-75 | Slow (nonpolar solvent) | Moderate (limited solubility) |

| Dichloromethane (DCM) | 3.1 | 40 | 75-85 | Moderate (good for extractions) | High (good for workup) |

| Ethanol | 5.2 | 78 | 70-80 | Moderate (protic solvent effects) | Moderate (potential side reactions) |

| Water | 9.0 | 100 | 60-75 | Variable (depends on substrate solubility) | Low (limited solubility of organics) |

DMF emerges as the optimal solvent for nucleophilic aromatic substitution reactions, providing yields of 85-92% while maintaining excellent product purity [15]. The high polarity of DMF (polarity index 6.4) effectively stabilizes the Meisenheimer complex intermediate, facilitating the nucleophilic attack on the electron-deficient aromatic ring .

DMSO demonstrates comparable performance to DMF but requires careful temperature control due to its higher boiling point (189°C) [14]. The exceptional solvating power of DMSO enables dissolution of both organic substrates and inorganic bases, promoting efficient mixing and reaction kinetics [15].

Temperature Dependence

Temperature optimization represents a critical balance between reaction rate and selectivity [17]. Lower temperatures favor selectivity by minimizing competing side reactions, while higher temperatures accelerate the desired transformation [14] [18].

Table 4: Temperature Dependence of Synthesis Outcomes

| Temperature Range (°C) | Reaction Type | Typical Yield (%) | Reaction Time | Selectivity | Side Reactions |

|---|---|---|---|---|---|

| 25-40 | Mild nucleophilic substitutions | 60-75 | 12-24 hours | Very High | Minimal |

| 40-60 | Boc protection reactions | 75-85 | 8-12 hours | High | Low |

| 60-80 | SNAr with activated aromatics | 80-90 | 4-8 hours | High | Low |

| 80-100 | Standard Buchwald-Hartwig coupling | 85-95 | 2-6 hours | Very High | Minimal |

| 100-120 | Challenging cross-coupling reactions | 80-92 | 1-4 hours | High | Moderate |

| 120-150 | Direct amination methods | 70-85 | 0.5-2 hours | Moderate | Moderate |

| 150-180 | High-temperature cyclizations | 60-80 | 0.25-1 hour | Low | High |

The optimal temperature range of 80-100°C provides the ideal compromise between reaction rate and product selectivity for nucleophilic aromatic substitution pathways [14]. At these temperatures, the activation energy barrier for Meisenheimer complex formation is readily overcome while avoiding thermal decomposition of sensitive functional groups [17].

Temperatures exceeding 120°C typically result in decreased selectivity due to competing elimination reactions and thermal degradation of the tert-butyl protecting group . Conversely, temperatures below 60°C require extended reaction times (>12 hours) and may result in incomplete conversion [18].

Catalyst Considerations

Catalyst selection and optimization significantly impact both reaction efficiency and economic viability [9] [10] [17]. Palladium-based catalyst systems dominate cross-coupling applications, while Lewis acids and bases facilitate nucleophilic substitution pathways [5] [15].

Table 5: Catalyst System Performance Comparison

| Catalyst System | Loading (mol%) | Operating Temperature (°C) | Substrate Scope | Recyclability | Cost Effectiveness |

|---|---|---|---|---|---|

| Pd2(dba)3/RuPhos | 2-5 | 80-120 | Excellent (broad scope) | Low (homogeneous) | Moderate (expensive ligands) |

| Pd(OAc)2/SPhos | 1-3 | 100-130 | Very Good (electron-poor halides) | Low (homogeneous) | Moderate (Pd cost) |

| CuI/L-Proline | 5-10 | 60-100 | Good (activated halides) | Moderate (precipitation) | High (inexpensive Cu) |

| Ni(COD)2/Ligand | 5-15 | 80-120 | Moderate (limited scope) | Low (air sensitive) | High (low Ni cost) |

| FeCl3/Ligand | 10-20 | 100-150 | Limited (specific substrates) | Moderate (heterogenization possible) | Very High (abundant Fe) |

| Heterogeneous Pd/C | 5-10 wt% | 40-80 | Good (nitro reductions) | High (filtration) | Moderate (Pd recovery) |

The Pd2(dba)3/RuPhos catalyst system demonstrates superior performance for challenging cross-coupling reactions involving electron-rich piperazine nucleophiles [9] [10]. The sterically demanding and electron-rich RuPhos ligand facilitates oxidative addition while preventing catalyst deactivation through coordination of the piperazine nitrogen [11].

Copper-based catalyst systems offer cost-effective alternatives for activated aryl halides, particularly when combined with proline-derived ligands [19] [5]. The CuI/L-proline system enables efficient N-arylation at moderate temperatures (60-100°C) with good functional group tolerance [19].

Mechanistic Insights into Synthetic Pathways

The predominant synthetic pathway for tert-butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate proceeds through nucleophilic aromatic substitution (SNAr) mechanism [20]. The electron-withdrawing nitro group activates the aromatic ring toward nucleophilic attack, while the bromine substituent provides an additional mild activating effect .

Table 6: Mechanistic Analysis of Key Synthetic Pathways

| Reaction Mechanism | Key Intermediates | Rate-Determining Step | Activation Energy (kcal/mol) | Selectivity Factors |

|---|---|---|---|---|

| SNAr with Piperazine | Meisenheimer complex formation | Nucleophilic attack on aromatic ring | 15-20 | Electronic effects of substituents |

| Pd-Catalyzed C-N Coupling | Pd(0)/Pd(II) oxidative addition/reductive elimination | Oxidative addition of aryl halide | 12-18 | Steric hindrance at metal center |

| Electrophilic Aromatic Substitution | Nitronium ion (NO2+) electrophile | Electrophilic attack on aromatic ring | 18-25 | Regioselectivity based on ring activation |

| N-Boc Protection Mechanism | Mixed anhydride intermediate | Carbamate bond formation | 10-15 | Chemoselective amine protection |

| Reductive Amination | Imine/enamine intermediates | Hydride transfer step | 8-12 | Stereoselectivity in reduction |

| Cyclization via Bis-alkylation | Bis(chloroethyl)amine derivatives | Second alkylation/cyclization | 20-30 | Minimizing bis-arylation |

The SNAr mechanism proceeds through initial formation of a σ-complex (Meisenheimer complex) upon nucleophilic attack by the piperazine nitrogen at the carbon bearing the fluorine leaving group [20]. The nitro group stabilizes this intermediate through resonance delocalization of the developing negative charge . Subsequent elimination of fluoride ion regenerates the aromatic system and completes the substitution process [20].

Computational studies reveal that the activation energy for Meisenheimer complex formation ranges from 15-20 kcal/mol, consistent with the experimentally observed requirement for elevated temperatures (80-100°C) [17]. The rate-determining step involves the initial nucleophilic attack rather than fluoride elimination, as evidenced by the substantial kinetic isotope effects observed with deuterated substrates [17].

Palladium-catalyzed pathways operate through a distinct mechanism involving oxidative addition, transmetalation, and reductive elimination steps [9] [10]. The oxidative addition of aryl halides to Pd(0) species represents the rate-determining step, with activation energies typically 3-7 kcal/mol lower than corresponding SNAr pathways [17]. This explains the superior performance of palladium catalysis for less activated aromatic substrates [10].

Green Chemistry Approaches to Synthesis

Sustainable synthesis of piperazine carboxylates increasingly emphasizes environmentally benign methodologies that minimize waste generation and reduce reliance on hazardous solvents [21] [22] [23]. Several green chemistry strategies have demonstrated particular promise for large-scale implementation [24] [12].

Table 7: Green Chemistry Approaches and Environmental Benefits

| Green Method | Description | Environmental Benefit | Efficiency Rating |

|---|---|---|---|

| Aqueous Media Synthesis | Use of water as primary solvent | Eliminates organic solvent waste | Good (75-85% yield) |

| Microwave Irradiation | Energy-efficient heating method | Reduces energy consumption by 70-80% | Excellent (90-97% yield) |

| Heterogeneous Catalysis | Solid catalysts for easy separation | Prevents catalyst contamination | Very Good (80-90% yield) |

| Solvent-Free Conditions | Neat reaction conditions | Zero solvent waste generation | Good (70-85% yield) |

| Recyclable Catalysts | Catalyst recovery and reuse | Reduces catalyst cost and waste | Very Good (85-95% yield) |

| Atom Economy Optimization | Minimizing by-product formation | Improves overall process efficiency | Excellent (>95% atom economy) |

| Renewable Feedstocks | Bio-based starting materials | Reduces petroleum dependence | Moderate (60-80% yield) |

| Waste Minimization | Reduced waste generation | Lower environmental impact | Variable (depends on method) |

Microwave-assisted synthesis represents the most successful green chemistry approach, reducing reaction times from hours to minutes while maintaining excellent yields (90-97%) [22] [25]. The rapid, uniform heating provided by microwave irradiation eliminates hot spots and thermal gradients that contribute to side product formation [22]. Implementation of microwave technology reduces energy consumption by 70-80% compared to conventional heating methods [22].

Heterogeneous catalysis offers significant advantages for catalyst recovery and recycling [21] [15]. Immobilized piperazine on graphene oxide surfaces functions as an efficient bifunctional acid-base catalyst, enabling recyclability for at least six cycles without significant activity loss [21]. The catalyst demonstrates turnover numbers exceeding 100, making it economically viable for industrial applications [21].

Aqueous media synthesis eliminates organic solvent waste while maintaining reasonable reaction efficiency [24] [12]. Phase-transfer catalysis using tetrabutylammonium iodide enables effective mixing between aqueous and organic phases, achieving yields up to 98% in water-based systems [24]. This approach particularly benefits large-scale manufacturing where solvent disposal costs represent significant economic and environmental burdens [12].

Solvent-free methodologies achieve zero volatile organic compound emissions while providing good synthetic efficiency [22] [12]. Neat reaction conditions using piperazine as both reactant and solvent demonstrate yields of 70-85% for selected transformations [10] [9]. The elimination of solvent purification and disposal steps significantly reduces the overall environmental footprint of the synthetic process [22].